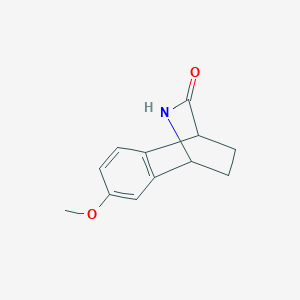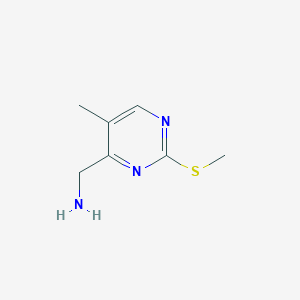
Methyl 12-fluorododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-fluorododecanoate is an organic compound belonging to the class of fluorinated esters. It is characterized by the presence of a fluorine atom attached to the 12th carbon of a dodecanoate chain, with a methyl ester functional group at the terminal end. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can significantly influence its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-fluorododecanoate typically involves the fluorination of dodecanoic acid derivatives. One common method is the direct fluorination of methyl dodecanoate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure efficient fluorination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the methyl dodecanoate is passed through a bed of fluorinating agent under optimized conditions. The continuous flow method offers advantages such as improved safety, scalability, and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 12-fluorododecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 12-fluorododecanoic acid.
Reduction: Formation of 12-fluorododecanol.
Wissenschaftliche Forschungsanwendungen
Methyl 12-fluorododecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 12-fluorododecanoate is influenced by the presence of the fluorine atom, which can affect the compound’s reactivity and interaction with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, leading to increased stability and resistance to metabolic degradation. This makes fluorinated compounds valuable in drug design, as they can enhance the bioavailability and efficacy of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 12-methyltetradecanoate: Similar in structure but lacks the fluorine atom, resulting in different chemical properties.
Methyl dodecanoate: A non-fluorinated analog with different reactivity and applications.
Methyl 12,12,12-trifluorododecanoate: Contains three fluorine atoms, leading to even more pronounced fluorine effects.
Uniqueness
Methyl 12-fluorododecanoate is unique due to the presence of a single fluorine atom at a specific position on the dodecanoate chain. This specific fluorination can impart distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Eigenschaften
Molekularformel |
C13H25FO2 |
|---|---|
Molekulargewicht |
232.33 g/mol |
IUPAC-Name |
methyl 12-fluorododecanoate |
InChI |
InChI=1S/C13H25FO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 |
InChI-Schlüssel |
CDVCDJPEYGTVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
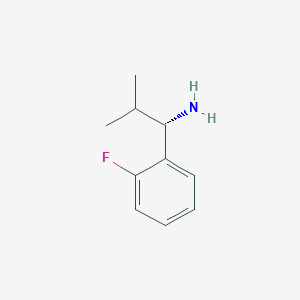
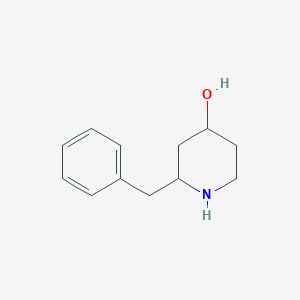


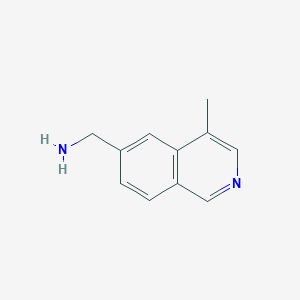
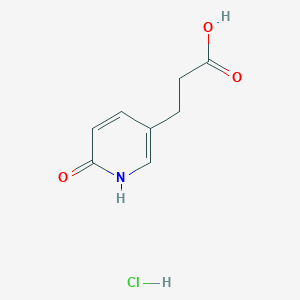

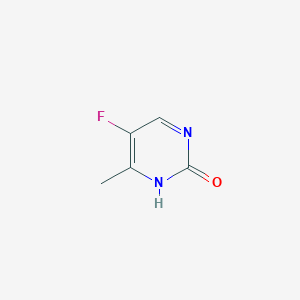
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)

